N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

GSK‑3β Kinase inhibition Isonicotinamide

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide (CAS 2034376‑00‑4) is a heterocyclic small molecule that integrates a furan‑3‑yl‑substituted pyrazole ring linked via an ethylene spacer to an isonicotinamide terminus. Its molecular formula is C15H14N4O2 and its molecular weight is 282.30 g mol⁻¹.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 2034376-00-4
Cat. No. B2842647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
CAS2034376-00-4
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C15H14N4O2/c20-15(12-1-4-16-5-2-12)17-6-7-19-10-14(9-18-19)13-3-8-21-11-13/h1-5,8-11H,6-7H2,(H,17,20)
InChIKeySDQWIPMSXLANFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide (CAS 2034376‑00‑4): Sourcing and Baseline Identity


N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide (CAS 2034376‑00‑4) is a heterocyclic small molecule that integrates a furan‑3‑yl‑substituted pyrazole ring linked via an ethylene spacer to an isonicotinamide terminus. Its molecular formula is C15H14N4O2 and its molecular weight is 282.30 g mol⁻¹ . The compound belongs to the broader isonicotinamide class, members of which have been reported as potent, highly kinase‑selective glycogen synthase kinase‑3 (GSK‑3) inhibitors with oral activity in triple‑transgenic Alzheimer’s disease models [1]. However, a dedicated primary‑literature report or patent quantitatively profiling the target compound’s biological activity, selectivity, or pharmacokinetics was not identified in PubMed, Google Patents, or authoritative databases within the constraints of the permitted source list.

Why Generic Substitution of N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide Is Not Evidence‑Supported


The compound’s closest identifiably listed structural analog is N‑{2‑[4‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl]ethyl}furan‑3‑carboxamide (CAS 2034372‑20‑6), which retains the same core scaffold but swaps the amide orientation from an isonicotinamide to a furan‑3‑carboxamide, altering the hydrogen‑bond donor/acceptor geometry and potential target engagement . Because no comparator‑anchored quantitative biological metrics (IC₅₀, Kd, selectivity panel, or in‑vivo PK data) are publicly available for either the target compound or this close analog in permitted sources, generic substitution between the two cannot be justified by data. Even within a compound series, minor structural changes can drastically shift potency, selectivity, and ADME properties; thus, assuming interchangeability without direct head‑to‑head evidence is scientifically unsound [1].

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide: Quantitative Differentiation Evidence Guide


Class‑Level GSK‑3β Inhibitory Potential vs. Inactive Baseline – No Target‑Specific Data

The isonicotinamide chemotype has been validated as a GSK‑3β inhibitory scaffold. In the foundational series reported by Luo et al., the most potent compounds exhibited GSK‑3β IC₅₀ values in the low nanomolar range (e.g., compound 1a IC₅₀ = 2.3 nM) and demonstrated >100‑fold selectivity over a panel of 400 kinases [1]. No quantitative inhibitory data are available for the target compound itself; its classification within this chemotype is based solely on structural analogy and does not constitute confirmed activity.

GSK‑3β Kinase inhibition Isonicotinamide

Structural Differentiation from the Closest Listed Analog (CAS 2034372‑20‑6)

The target compound (CAS 2034376‑00‑4) carries an isonicotinamide group (pyridine‑4‑carboxamide), whereas its nearest cataloged analog CAS 2034372‑20‑6 bears a furan‑3‑carboxamide group . This reversal of the amide moiety alters the spatial presentation of hydrogen‑bond donor and acceptor functionalities, which can profoundly affect target binding, as demonstrated by SAR studies on related isonicotinamide GSK‑3 inhibitors where even minor amide modifications led to >10‑fold changes in IC₅₀ [1]. No comparative binding or functional data exist for these two specific compounds.

Amide orientation H‑bond geometry Structural analog

Purity and Physical Form – Available Vendor Specifications

Commercial sources list the compound with a typical purity of ≥95 % (HPLC), a molecular weight of 282.30 g mol⁻¹, and a molecular formula of C15H14N4O2 . No certificate‑of‑analysis (CoA) data, solubility specifications, or stability‑indicating tests were identified from permitted primary sources. Comparable isonicotinamide GSK‑3 inhibitors in the literature have required purity >98 % for reproducible enzymatic and cellular assays [1].

Purity Specification Procurement

Absence of Kinase Selectivity Profiling – Gap vs. Validated Isonicotinamide Leads

Validated isonicotinamide GSK‑3 inhibitors from the Luo et al. series were profiled against a panel of >400 kinases, achieving selectivity scores (fraction of kinases inhibited >90 % at 1 µM) of <0.01 [1]. No selectivity panel data are publicly available for the target compound. The absence of such data represents a critical evidence gap for any user considering this compound for pathway‑specific studies.

Kinase selectivity Off‑target Profiling

Patent Landscape: Furan‑Pyrazole‑Carboxamide Motifs in GSK‑3 and eIF4E Inhibition

Patent EP 1939191 A1 discloses furan derivatives as GSK‑3β inhibitors, and US 2019/0153006 A1 claims pyrazole‑carboxamide compounds for diverse kinase‑mediated indications [1][2]. While neither patent explicitly claims the target compound, the furan‑3‑yl‑pyrazole‑carboxamide substructure appears within the claimed Markush space. No specific biological data for CAS 2034376‑00‑4 are provided in these filings.

Patent GSK‑3 eIF4E

Overall Evidence‑Strength Assessment

Across all permitted sources, zero direct head‑to‑head comparisons and zero cross‑study comparable quantitative datasets were located for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide. The strongest admissible evidence is class‑level inference from structurally related isonicotinamide GSK‑3 inhibitors, which establishes the plausibility—but not the certainty—of kinase inhibitory activity [1]. All comparisons to the closest analog (CAS 2034372‑20‑6) are limited to chemical structure without accompanying bioactivity data . Users should treat any procurement decision as requiring de‑novo biological validation.

Evidence gap Comparator data Procurement risk

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide: Application Scenarios Based on Available Evidence


Chemical Probe Development for GSK‑3β – Requiring De‑Novo Validation

Given the established potency of the isonicotinamide chemotype against GSK‑3β, the target compound could be evaluated as a starting point for a chemical probe program, provided that users first generate in‑house IC₅₀ and selectivity data and benchmark against published leads such as compound 1a (IC₅₀ = 2.3 nM) [1]. Without such data, its utility as a probe cannot be assumed.

Structure–Activity Relationship (SAR) Exploration Around the Furan‑3‑yl‑Pyrazole Motif

The furan‑3‑yl‑pyrazole‑isonicotinamide scaffold is structurally distinct from the 2‑aminopyridine‑isonicotinamide core prevalent in the Luo et al. SAR studies [1]. The compound may serve as a comparator in SAR campaigns aimed at understanding the contribution of the pyrazole‑linked furan substituent to kinase binding, provided that parallel synthesis and testing of the reversed amide analog (CAS 2034372‑20‑6) is undertaken [2].

Reference Standard for Analytical Method Development

With a vendor‑stated purity of ≥95 % and a defined molecular formula (C15H14N4O2; MW 282.30) [1], the compound is suitable as a reference standard for HPLC or LC‑MS method development, pending verification of purity by the end user. Comparison against the isomer CAS 2034372‑20‑6 can aid in developing separation methods for isomeric amide pairs.

Patent Landscape Analysis and Freedom‑to‑Operate Assessment

The compound falls within the Markush claims of patents covering furan‑pyrazole‑carboxamide GSK‑3 inhibitors (EP 1939191 A1) [1] and broader pyrazole‑carboxamide kinase modulators (US 2019/0153006 A1) [2]. Organizations performing freedom‑to‑operate analyses may use the compound as a representative structure for scoping patent protection around furan‑3‑yl‑pyrazole‑isonicotinamide derivatives.

Quote Request

Request a Quote for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.